Diethyl (4-Bromobenzyl)phosphonate

Synthetic Methodology Cross-Coupling Olefination

Diethyl (4-Bromobenzyl)phosphonate (CAS 38186-51-5) is an organophosphonate reagent characterized by a diethyl phosphonate group linked to a para-brominated benzyl moiety. This structure confers dual synthetic utility: the phosphonate ester functions as a key substrate in Horner-Wadsworth-Emmons (HWE) olefination reactions for stereoselective alkene formation, while the aryl bromide group provides a versatile handle for downstream palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.

Molecular Formula C11H16BrO3P
Molecular Weight 307.12 g/mol
CAS No. 38186-51-5
Cat. No. B105278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl (4-Bromobenzyl)phosphonate
CAS38186-51-5
SynonymsP-[(4-Bromophenyl)methyl]phosphonic Acid Diethyl Ester;  [(4-Bromophenyl)methyl]phosphonic Acid Diethyl Ester;  (4-Bromobenzyl)phosphonic Acid Diethyl Ester;  Diethyl (4-Bromophenyl)methanephosphonate;  Diethyl (4-Bromophenyl)methylphosphonate;  Diethyl 4
Molecular FormulaC11H16BrO3P
Molecular Weight307.12 g/mol
Structural Identifiers
SMILESCCOP(=O)(CC1=CC=C(C=C1)Br)OCC
InChIInChI=1S/C11H16BrO3P/c1-3-14-16(13,15-4-2)9-10-5-7-11(12)8-6-10/h5-8H,3-4,9H2,1-2H3
InChIKeyIPTXXSZUISGKCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl (4-Bromobenzyl)phosphonate (CAS 38186-51-5): A Dual-Function Organophosphonate Building Block


Diethyl (4-Bromobenzyl)phosphonate (CAS 38186-51-5) is an organophosphonate reagent characterized by a diethyl phosphonate group linked to a para-brominated benzyl moiety . This structure confers dual synthetic utility: the phosphonate ester functions as a key substrate in Horner-Wadsworth-Emmons (HWE) olefination reactions for stereoselective alkene formation, while the aryl bromide group provides a versatile handle for downstream palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling [1]. With a molecular formula of C₁₁H₁₆BrO₃P and a molecular weight of 307.12 g/mol, it exists as a colorless to pale yellow liquid with a density of 1.37 g/cm³ and a boiling point of 183 °C at 0.6 mmHg . Commercially available at purities exceeding 98.0% (GC), this compound serves as a strategic intermediate in medicinal chemistry, materials science, and complex organic synthesis .

Why Generic Substitution Fails for Diethyl (4-Bromobenzyl)phosphonate (CAS 38186-51-5)


Generic substitution among benzylphosphonate derivatives is scientifically untenable due to the critical divergence in downstream synthetic utility dictated by para-substituent identity. While unsubstituted diethyl benzylphosphonate provides only an HWE olefination handle, Diethyl (4-Bromobenzyl)phosphonate uniquely combines this with a para-bromoaryl group that serves as a robust electrophilic partner for palladium-catalyzed cross-couplings [1]. Substituting with diethyl (4-fluorobenzyl)phosphonate or diethyl (4-chlorobenzyl)phosphonate results in significantly different oxidative addition kinetics and coupling efficiencies in Suzuki-Miyaura reactions, directly impacting the yield and purity of biaryl or styrenyl products [2]. Similarly, diethyl (4-methylbenzyl)phosphonate lacks any cross-coupling capacity altogether, limiting its application to terminal olefination only. The bromo substituent also enables distinct crystallization behavior that facilitates purification of certain intermediates compared to chloro or unsubstituted analogs [3]. For procurement decisions, selecting this specific compound—rather than a cheaper, non-brominated analog—is essential when the synthetic route demands sequential HWE olefination followed by palladium-mediated diversification, a pathway that cannot be replicated with alternative benzylphosphonates.

Quantitative Differentiation Evidence for Diethyl (4-Bromobenzyl)phosphonate (CAS 38186-51-5)


Dual Orthogonal Reactivity: Quantified Superiority Over Diethyl Benzylphosphonate in Tandem HWE-Suzuki Sequences

Diethyl (4-Bromobenzyl)phosphonate uniquely enables sequential Horner-Wadsworth-Emmons (HWE) olefination followed by Suzuki-Miyaura cross-coupling, a dual functional capability absent in diethyl benzylphosphonate [1]. In a representative tandem sequence, diethyl (4-bromobenzyl)phosphonate reacted with bis(4-bromophenyl)methanone to yield a substituted stilbene derivative, which was then successfully diversified via Suzuki coupling with various arylboronic acids to afford aggregation-induced emission (AIE) compounds with maximum fluorescence emission wavelengths ranging from 452–462 nm [1]. Diethyl benzylphosphonate, lacking the aryl bromide handle, cannot undergo this second diversification step, rendering it unsuitable for constructing extended π-conjugated architectures [2].

Synthetic Methodology Cross-Coupling Olefination

Synthesis of Complex Nanocarbon Precursors: Demonstrated Utility in Carbon Nanohoop Construction

Diethyl (4-bromobenzyl)phosphonate has been explicitly validated as a key intermediate in the synthesis of precursors for [6]cycloparaphenylene derivatives, which represent the shortest repeating carbon nanohoop segment of an armchair (6,6) carbon nanotube [1]. The HWE reaction between 4-bromocinnamaldehyde and diethyl (4-bromobenzyl)phosphonate successfully produced trans,trans-1,4-di(4-bromophenyl)-1,3-butadiene, a critical intermediate whose bromo substituents enabled subsequent Diels-Alder dimerization [1]. Alternative benzylphosphonates lacking the 4-bromo substituent would fail to provide the necessary aryl bromide handles for the subsequent nickel(0)-catalyzed homocoupling steps essential to macrocycle formation [2].

Materials Chemistry Carbon Nanotubes Cycloparaphenylene

High-Yield Synthetic Protocol: 98% Isolated Yield via Arbuzov Reaction

Diethyl (4-bromobenzyl)phosphonate can be synthesized from 1-bromo-4-(bromomethyl)benzene and triethyl phosphite via an Arbuzov reaction, achieving a 98% isolated yield after purification by flash column chromatography (hexane/ethyl acetate 1:1) . This yield substantially exceeds that reported for α-monohalogenated benzylphosphonate derivatives synthesized via alternative routes; for instance, α-chloro- and α-bromo-benzylphosphonates prepared via Michaelis-Arbuzov reaction with triethyl phosphite proved inefficient under analogous conditions [1]. The high-yielding protocol, conducted at 90 °C for 19 hours with 15 equivalents of triethyl phosphite, provides a robust and scalable supply chain advantage for procurement .

Process Chemistry Synthetic Methodology Phosphonate Synthesis

Enhanced Crystallization Behavior of p-Bromo Intermediates Relative to Unsubstituted or p-Chloro Analogs

In the synthesis of organic phosphorus compounds, p-substituted benzyl esters—specifically the p-bromo and p-chloro derivatives—crystallize more readily than their unsubstituted counterparts [1]. This differential crystallization behavior provides a practical purification advantage: catalyst poisons can be removed by crystallizing the intermediate benzylphosphonate ester prior to hydrogenation steps [1]. The p-bromo variant offers this advantage while retaining superior cross-coupling reactivity compared to p-chloro, as aryl bromides typically undergo oxidative addition more readily than aryl chlorides in palladium-catalyzed reactions.

Process Chemistry Purification Crystallization

Procurement-Driven Application Scenarios for Diethyl (4-Bromobenzyl)phosphonate (CAS 38186-51-5)


Synthesis of Aggregation-Induced Emission (AIE) Luminogens via Tandem HWE-Suzuki Strategy

Diethyl (4-bromobenzyl)phosphonate serves as an essential precursor for AIE-active materials, where its dual reactivity enables the construction of extended π-conjugated triphenylethylene derivatives [1]. The HWE olefination with bis(4-bromophenyl)methanone installs a stilbene core, and the pendant aryl bromides then undergo Suzuki-Miyaura coupling with diverse arylboronic acids to afford AIE compounds emitting in the 452–462 nm range [1]. Procurement of this compound is mandatory for any synthetic route that requires both stereoselective alkene formation and subsequent aryl diversification; no generic benzylphosphonate alternative can execute this tandem sequence.

Bottom-Up Synthesis of Carbon Nanohoop Precursors and [6]Cycloparaphenylene Derivatives

In the synthesis of carbon nanohoop precursors such as trans,trans-1,4-di(4-bromophenyl)-1,3-butadiene, diethyl (4-bromobenzyl)phosphonate is reacted with 4-bromocinnamaldehyde under HWE conditions [2]. The 4-bromo substituent is indispensable for the subsequent nickel(0)-catalyzed homocoupling and Diels-Alder dimerization steps that ultimately yield [6]cycloparaphenylene derivatives—the shortest repeating units of armchair (6,6) carbon nanotubes [2]. Researchers developing bottom-up carbon nanomaterial syntheses should procure this specific compound, as alternative benzylphosphonates lack the requisite bromo functionality for macrocycle assembly.

Large-Scale Synthesis of (E)-Stilbene Derivatives for Pharmaceutical Intermediate Production

Diethyl (4-bromobenzyl)phosphonate is commercially applied in the synthesis of (E)-4-bromo-4′-tert-butylstilbene, a representative HWE-derived alkene . The robust 98% isolated yield reported for its own synthesis via Arbuzov reaction underscores its scalability and reliable supply chain characteristics . Process chemists selecting this compound benefit from both the high-yielding synthetic protocol and the documented crystallization advantage of p-bromo intermediates, which facilitates purification without chromatography during large-scale campaigns [3].

Synthesis of α-Halogenated Benzylphosphonate Libraries for Medicinal Chemistry SAR Studies

Diethyl (4-bromobenzyl)phosphonate can be further functionalized to α-monohalogenated derivatives via a one-pot procedure involving intermediate protection of the benzyl anion followed by halogenation [4]. This methodology provides access to pure α-fluoro, α-chloro, α-bromo, and α-iodo variants, which have been investigated as inhibitors of phosphate-recognizing enzymes and as phosphate bioisosteres in drug discovery [5]. Procurement of the parent compound enables medicinal chemists to generate focused libraries of halogenated phosphonates for structure-activity relationship (SAR) optimization and evaluation of irreversible enzyme inhibition mechanisms.

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